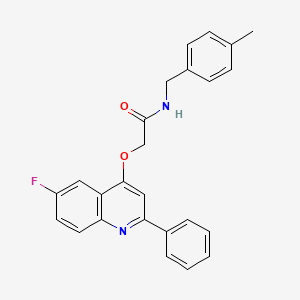

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many pharmacologically active compounds, and its derivatives have been extensively studied for various biochemical applications, including enzyme inhibition and potential therapeutic effects.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide bond between a sulfonamide group and an aromatic or heteroaromatic ring. For example, the synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides can be achieved through silver-catalyzed reactions forming a new C-N bond under mild conditions . Although the specific synthesis of "N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. Crystallographic studies of related compounds, such as N-(3-methoxybenzoyl)benzenesulfonamide, have revealed details like dihedral angles between benzene rings and the presence of hydrogen bonds, which contribute to the stability of the crystal structure . These structural features are crucial for the biological activity of the compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase . The reactivity of the sulfonamide group allows for the introduction of different substituents, which can significantly alter the biological properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methoxy or hydroxy groups can affect the compound's solubility, acidity, and potential to form intermolecular interactions . These properties are essential for the compound's bioavailability and its interaction with biological targets.

Scientific Research Applications

Herbicidal Activity

Compounds similar to "N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide" have shown interesting herbicidal activity. These compounds, particularly N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, form a new group with post-emergence activity on dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids (Eussen, Thus, Wellinga, & Stork, 1990).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their potential in photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yields, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxicity and Anti-tumor Studies

A series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been synthesized and evaluated for their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA). Some derivatives showed significant cytotoxic activities, suggesting their potential for anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Synthesis and Bioevaluation of New Sulfonamides

The microwave-assisted synthesis of new sulfonamide derivatives has been explored for their potential medicinal applications, including cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. This approach highlights the role of benzenesulfonamides in developing lead compounds for further medicinal chemistry studies (Gul, Yamali, Yesilyurt, Sakagami, Kucukoglu, Gulcin, Gul, & Supuran, 2017).

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrazol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-20(19-13-15-5-2-3-6-18(15)27-19)14-22-28(24,25)17-9-7-16(8-10-17)23-12-4-11-21-23/h2-13,20,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRQDQGLVSOWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)